molecular formula C19H20ClFN2O B4561221 [4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO](4-METHYLPHENYL)METHANONE

[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO](4-METHYLPHENYL)METHANONE

Cat. No.: B4561221
M. Wt: 346.8 g/mol
InChI Key: KSNNLAMCHGNSOD-UHFFFAOYSA-N
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Description

4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINOMETHANONE: is a synthetic organic compound that features a piperazine ring substituted with a 2-chloro-4-fluorobenzyl group and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINOMETHANONE typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with controlled temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of novel materials with specific electronic or optical properties.

Biology:

  • Investigated for its potential as a ligand in receptor binding studies.
  • Studied for its interactions with various enzymes and proteins.

Medicine:

  • Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
  • Evaluated for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Utilized in the production of specialty chemicals and pharmaceuticals.
  • Applied in the development of new agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of 4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

    2-Chloro-4-fluorobenzyl bromide: A precursor in the synthesis of the target compound.

    4-Methylbenzoyl chloride: Another precursor used in the final acylation step.

    N-(2-Chloro-4-fluorobenzyl)piperazine: An intermediate in the synthesis process.

Uniqueness:

  • The combination of the 2-chloro-4-fluorobenzyl group and the 4-methylphenyl group on the piperazine ring imparts unique chemical and biological properties to the compound.
  • The presence of both electron-withdrawing (chloro and fluoro) and electron-donating (methyl) groups on the aromatic rings influences the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

[4-[(2-chloro-4-fluorophenyl)methyl]piperazin-1-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN2O/c1-14-2-4-15(5-3-14)19(24)23-10-8-22(9-11-23)13-16-6-7-17(21)12-18(16)20/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSNNLAMCHGNSOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO](4-METHYLPHENYL)METHANONE
Reactant of Route 2
Reactant of Route 2
[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO](4-METHYLPHENYL)METHANONE
Reactant of Route 3
Reactant of Route 3
[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO](4-METHYLPHENYL)METHANONE
Reactant of Route 4
Reactant of Route 4
[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO](4-METHYLPHENYL)METHANONE
Reactant of Route 5
Reactant of Route 5
[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO](4-METHYLPHENYL)METHANONE
Reactant of Route 6
Reactant of Route 6
[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO](4-METHYLPHENYL)METHANONE

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